molecular formula C17H15FO2 B14115816 Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate

Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14115816
M. Wt: 270.30 g/mol
InChI Key: XKQXNDZRNAHEIP-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group, a vinyl group, and an ethyl ester group attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated biphenyl derivative reacts with an alkene in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles like sodium azide (NaN3) for fluoro substitution.

Major Products

    Epoxide: Formed from the oxidation of the vinyl group.

    Alcohol: Formed from the reduction of the ester group.

    Substituted Derivatives: Formed from nucleophilic substitution of the fluoro group.

Scientific Research Applications

Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The vinyl group allows for potential covalent bonding with target proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-fluoro-4’-vinyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with different substitution pattern.

    Methyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-chloro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro or bromo analogs. The combination of the fluoro and vinyl groups also provides a unique platform for further functionalization and potential biological activity.

Properties

Molecular Formula

C17H15FO2

Molecular Weight

270.30 g/mol

IUPAC Name

ethyl 4-(2-ethenylphenyl)-3-fluorobenzoate

InChI

InChI=1S/C17H15FO2/c1-3-12-7-5-6-8-14(12)15-10-9-13(11-16(15)18)17(19)20-4-2/h3,5-11H,1,4H2,2H3

InChI Key

XKQXNDZRNAHEIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C=C)F

Origin of Product

United States

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